molecular formula C10H12N2O B2911459 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide CAS No. 50458-88-3

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide

Cat. No.: B2911459
CAS No.: 50458-88-3
M. Wt: 176.219
InChI Key: SWXSODIZVQALAJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide is a compound that belongs to the class of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community . Various synthetic strategies for constructing the core scaffold have been discussed . For example, 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The InChI code is 1S/C10H12N2O.ClH/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.68 . It is a powder at room temperature .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide has a wide range of applications in the scientific research field. It has been used as a model compound to study the structure and reactivity of isoquinoline derivatives, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes. This compound has also been used as a ligand in various catalytic reactions, and has been used in the synthesis of a variety of drugs, including analgesics, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used in the synthesis of a variety of polymers, including polyurethanes and polycarbonates.

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide (THIQ) is an endogenous substance present in the mammalian brain . It interacts with dopamine (DA) receptors, specifically with the agonistic conformation .

Mode of Action

THIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . THIQ also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, leading to increased monoamine neurotransmitter levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by THIQ involves dopamine metabolism. By inhibiting MAO-A and MAO-B enzymes, THIQ increases the levels of monoamine neurotransmitters in the brain . This shift in dopamine catabolism towards COMT-dependent O-methylation is a key aspect of its neuroprotective activity .

Pharmacokinetics

Its ability to inhibit mao enzymes and increase neurotransmitter levels suggests that it can cross the blood-brain barrier and exert effects within the central nervous system .

Result of Action

The primary result of THIQ’s action is neuroprotection. By inhibiting the formation of free radicals and shifting dopamine catabolism, it exhibits neuroprotective properties . It also antagonizes the behavioral syndrome produced by well-known neurotoxins .

Action Environment

The synthesis of thiq derivatives has been achieved using environmentally friendly methods , suggesting that the compound’s action may be influenced by environmental conditions during synthesis.

Advantages and Limitations for Lab Experiments

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is commercially available. In addition, this compound is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, and so it is difficult to use in aqueous solutions.

Future Directions

There are a number of possible future directions for 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide. One possible future direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another possible future direction is the exploration of the structure-activity relationships of this compound and its derivatives. A third possible future direction is the development of new therapeutic applications for this compound and its derivatives. Finally, a fourth possible future direction is the exploration of the mechanism of action of this compound and its derivatives.

Synthesis Methods

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide can be synthesized by a variety of methods, including the reaction of 1,2,3,4-tetrahydroisoquinoline with a carboxylic acid, the reaction of 1,2,3,4-tetrahydroisoquinoline with an anhydride, and the reaction of 1,2,3,4-tetrahydroisoquinoline with an amide. The reaction of 1,2,3,4-tetrahydroisoquinoline with a carboxylic acid is the most common method of synthesis, and involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an acid in the presence of a catalyst. The reaction of 1,2,3,4-tetrahydroisoquinoline with an anhydride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an anhydride in the presence of a catalyst. The reaction of 1,2,3,4-tetrahydroisoquinoline with an amide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an amide in the presence of a catalyst.

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXSODIZVQALAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50458-88-3
Record name 1,2,3,4-tetrahydroisoquinoline-1-carboxamide
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